molecular formula C27H18ClN3 B2661776 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine CAS No. 1205748-61-3

2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine

Cat. No.: B2661776
CAS No.: 1205748-61-3
M. Wt: 419.91
InChI Key: SVNMSEVGOAHNKQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-4,6-bis(3-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3/c28-27-30-25(23-15-7-13-21(17-23)19-9-3-1-4-10-19)29-26(31-27)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNMSEVGOAHNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine typically involves the reaction of 3-aminobiphenyl with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the biphenyl attacks the electrophilic carbon of the cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The biphenyl groups can be oxidized to form biphenyl quinones under the influence of strong oxidizing agents such as potassium permanganate.

    Reduction: The triazine ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the triazine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Biphenyl quinones.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Neuropharmacology

One of the significant areas of research for this compound is its potential as a therapeutic agent in neurodegenerative diseases, particularly Alzheimer's disease (AD). The triazine scaffold is known for its ability to modulate cholinesterase enzymes, which are critical in the pathophysiology of AD.

  • Cholinesterase Inhibition : Studies have shown that derivatives of 1,3,5-triazine can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling in the brain, potentially alleviating cognitive deficits associated with AD .
  • Case Study : A study synthesized a library of triazine compounds that demonstrated selective inhibition of AChE with IC50 values as low as 0.051 µM. These compounds also showed promising activity against β-secretase (BACE1), another target in AD therapy .

Anticancer Activity

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development.

  • Mechanism of Action : Triazine derivatives have been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. The incorporation of phenyl groups enhances hydrophobic interactions with cellular membranes, facilitating drug uptake and efficacy .
  • Research Findings : A review highlighted that triazine-based compounds could lead to the development of multitargeted agents capable of modulating multiple pathways involved in cancer progression . Specific derivatives have shown efficacy against various cancer cell lines, indicating their potential as chemotherapeutic agents.

Data Tables

Application AreaMechanismNotable Findings
NeuropharmacologyCholinesterase inhibitionIC50 values as low as 0.051 µM for AChE
Anticancer ActivityInduction of apoptosisEffective against multiple cancer cell lines

Mechanism of Action

The mechanism of action of 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets. The biphenyl groups allow the compound to intercalate into biological membranes or bind to proteins, potentially inhibiting their function. The triazine ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This dual interaction makes it a versatile compound in biochemical research.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine
  • CAS Number : 1205748-61-3
  • Molecular Formula : C₂₇H₁₈ClN₃
  • Molecular Weight : 419.91 g/mol
  • Storage : Requires inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation .

Synthesis :
Synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A representative method involves reacting 2,4,6-trichloro-1,3,5-triazine with biphenyl derivatives in the presence of AlCl₃ and o-dichlorobenzene (ODCB), achieving yields up to 84% .

Applications :
Primarily explored in materials science, particularly as a ligand in metal-organic frameworks (MOFs) or as a component in organic light-emitting diodes (OLEDs) due to its extended π-conjugation .

Comparison with Structurally Similar Triazine Derivatives

Positional Isomers: 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

  • CAS Number : 182918-13-4
  • Key Differences :
    • Substituent Orientation: Biphenyl groups at para positions (C4) vs. meta (C3) in the target compound.
    • Physical Properties :
  • Boiling Point: 649.6±58.0°C (vs.
  • Storage: Stable at room temperature under inert conditions (vs. 2–8°C for the target compound) .

Chlorinated Analogues

2,4-Dichloro-6-phenyl-1,3,5-triazine (CAS 1700-02-3)

  • Key Differences :
    • Two chlorine atoms at C2 and C4 (vs. one chlorine at C6 in the target compound).
    • Applications : Intermediate in agrochemical synthesis (e.g., herbicides like atrazine) .
    • Reactivity : Higher electrophilicity due to multiple electron-withdrawing Cl groups, enabling nucleophilic substitution reactions .

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS 10202-45-6)

  • Structural Features : Combines biphenyl and dichloro substitution.
  • Similarity Score : 0.95 to the target compound .
  • Applications : Used in polymer stabilizers and flame retardants due to thermal stability .

Boron-Containing Derivatives

2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine

  • CAS Number : 1802232-96-7
  • Key Features : Incorporates a boronate ester group for Suzuki coupling.
  • Applications : Building block in cross-coupling reactions for conjugated polymers or OLED materials .

Physicochemical and Functional Comparisons

Property Target Compound Para-Substituted Isomer 2,4-Dichloro-6-phenyl-triazine
Substituent Positions C3 (meta) biphenyl C4 (para) biphenyl C2, C4 Cl; C6 phenyl
Molecular Weight 419.91 g/mol 419.91 g/mol 231.49 g/mol
Boiling Point Not reported 649.6±58.0°C Decomposes before boiling
Storage Conditions 2–8°C (inert) Room temperature (inert) Ambient (moisture-sensitive)
GHS Hazard Statements H302, H315, H319, H335 H302, H315, H319, H335 H318, H335, H410
Applications OLEDs, MOFs Coordination chemistry Agrochemical intermediates

Research Findings and Functional Insights

  • Ligand Behavior : Triazines with para-biphenyl groups exhibit stronger spin crossover (SCO) behavior in Fe(II) complexes, whereas meta-substituted derivatives remain high-spin (HS) due to steric effects .

Biological Activity

2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine (CAS No. 1205748-61-3) is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurodegenerative disease treatment. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anticancer and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine is C27H18ClN3, with a molecular weight of 419.91 g/mol. The structure features two biphenyl groups and a chlorine atom attached to a triazine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC27H18ClN3
Molecular Weight419.91 g/mol
CAS Number1205748-61-3
Purity97%

Biological Activity Overview

Research indicates that triazine derivatives exhibit various biological activities:

  • Anticancer Activity : Triazines have shown promise as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies have demonstrated that certain triazine derivatives can effectively target cancer cell lines by interfering with critical signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Recent investigations into triazine compounds have revealed their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). Specifically, compounds derived from triazines have been noted for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and tau proteins, which are implicated in AD pathology.

Anticancer Studies

A study published in MDPI highlighted the synthesis and evaluation of various triazine derivatives for their anticancer properties. The results indicated that specific substitutions on the triazine ring could significantly enhance cytotoxicity against different cancer cell lines. For instance, compounds with biphenyl substituents demonstrated increased potency in inhibiting the growth of breast and colon cancer cells .

Neuroprotective Studies

In another study focusing on neurodegenerative diseases, researchers explored the efficacy of 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine in reducing Aβ fibril formation. The compound was tested using Thioflavin T (ThT) fluorescence assays and showed a marked reduction in fibril formation compared to controls. These findings suggest that this triazine derivative could serve as a lead compound for developing therapies aimed at mitigating AD progression .

The biological activity of 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine can be attributed to several mechanisms:

  • Inhibition of Aggregation : The compound's structural features allow it to interact with Aβ and tau proteins, preventing their aggregation into toxic fibrils.
  • Cholinesterase Inhibition : Similar to other triazines, this compound may also exhibit cholinesterase inhibitory activity, which is beneficial for enhancing cholinergic neurotransmission in neurodegenerative conditions .

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